![molecular formula C18H16N3NaO10S3 B13777612 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt CAS No. 65151-34-0](/img/structure/B13777612.png)
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is a complex organic compound. It is characterized by the presence of a naphthalene ring substituted with sulfonic acid groups and an azo linkage to a methoxy-substituted aniline derivative. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt typically involves the following steps:
Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce the sulfonic acid groups.
Neutralization: The final product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used for the diazotization and coupling reactions.
Continuous Flow Systems: Continuous flow systems may be employed for sulfonation to ensure consistent product quality.
Purification: The product is purified using crystallization or filtration techniques to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced azo compounds.
Substitution: Substituted naphthalene derivatives.
Applications De Recherche Scientifique
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt: Similar structure but lacks the azo linkage and methoxy group.
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Contains similar sulfonic acid groups but different substitution pattern on the naphthalene ring.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt is unique due to its specific azo linkage and methoxy substitution, which confer distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
65151-34-0 |
|---|---|
Formule moléculaire |
C18H16N3NaO10S3 |
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
sodium;7-[[3-methoxy-4-(sulfomethylamino)phenyl]diazenyl]-3-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H17N3O10S3.Na/c1-31-17-8-13(4-5-16(17)19-10-32(22,23)24)21-20-12-3-2-11-6-14(33(25,26)27)9-18(15(11)7-12)34(28,29)30;/h2-9,19H,10H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
Clé InChI |
YOXWZQPRKMWRPC-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)[O-])NCS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


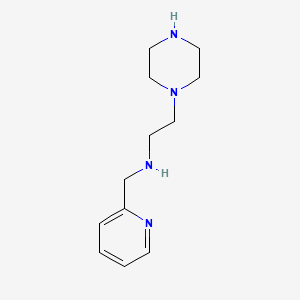

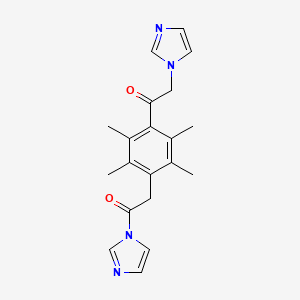
![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
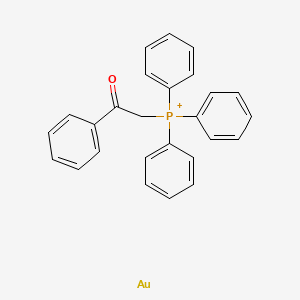
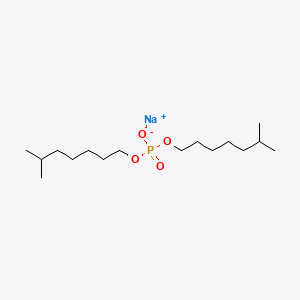
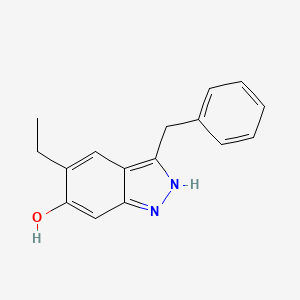
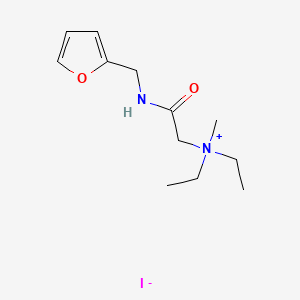


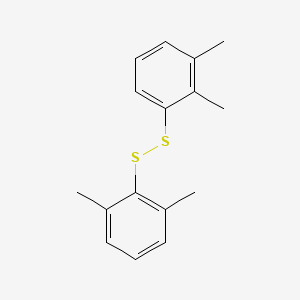

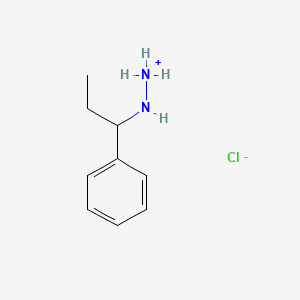
![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
